

3,5-Difluoro-4-iodopyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-4-iodopyridine

Cat. No.: B1398516

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An In-depth Technical Guide to **3,5-Difluoro-4-iodopyridine**: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction

3,5-Difluoro-4-iodopyridine is a halogenated heterocyclic compound of significant interest in modern synthetic chemistry. Its unique molecular architecture, featuring an electron-deficient pyridine ring flanked by two strongly electronegative fluorine atoms and a reactive carbon-iodine bond, establishes it as a versatile and highly valuable building block. This guide provides an in-depth exploration of the core chemical properties, reactivity, and strategic applications of **3,5-Difluoro-4-iodopyridine**, with a focus on its utility for researchers, chemists, and professionals in drug development and materials science. The strategic placement of the fluoro and iodo substituents provides a powerful handle for selective chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.^{[1][2]}

Physicochemical and Structural Properties

The physical and chemical characteristics of **3,5-Difluoro-4-iodopyridine** are fundamental to its handling, storage, and reactivity. The presence of fluorine atoms significantly modulates the electronic properties of the pyridine ring, while the iodo group serves as the primary reactive site for synthetic elaboration.

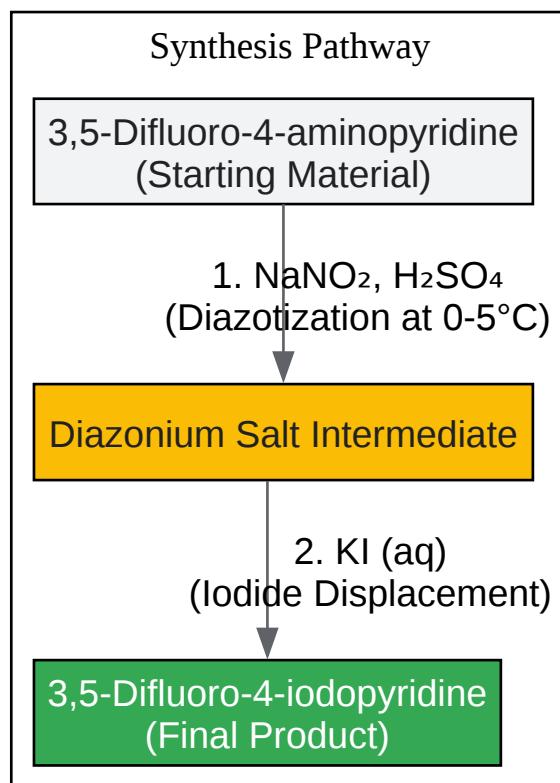
| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | 3,5-difluoro-4-iodopyridine | [3] |
| CAS Number | 1116099-07-0 | [3][4][5] |
| Molecular Formula | C ₅ H ₂ F ₂ IN | [3][5] |
| Molecular Weight | 240.98 g/mol | [3][5] |
| Appearance | Solid | |
| Density | ~2.1 g/cm ³ | [4] |
| InChI Key | IOOXDBPYLFQAQH-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(C(=C(C=N1)F)I)F | [3] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | |

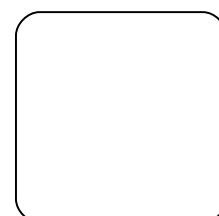
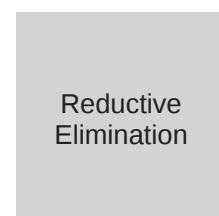
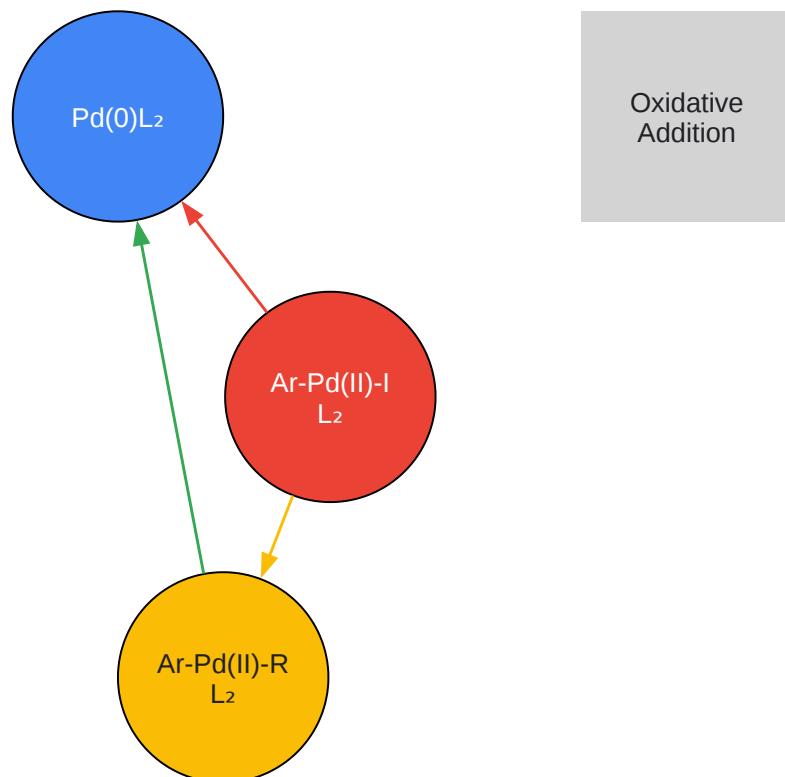
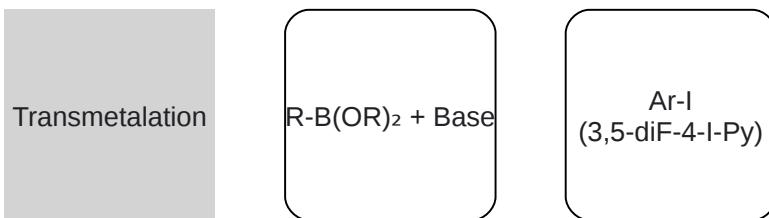
Synthesis of 3,5-Difluoro-4-iodopyridine

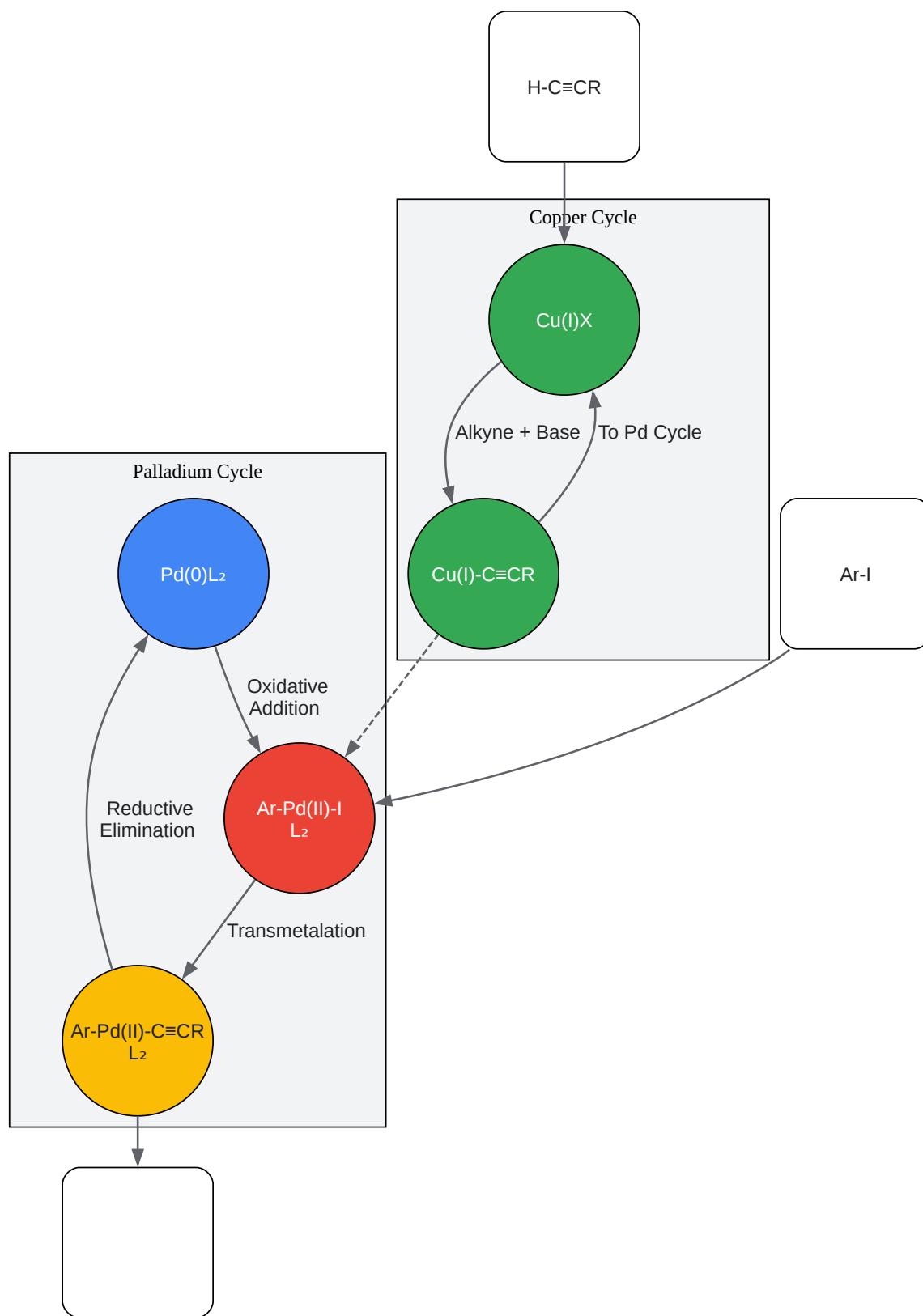
While multiple synthetic routes can be envisaged, the preparation of substituted iodopyridines often relies on established methodologies such as the diazotization of an aminopyridine precursor (a variant of the Sandmeyer reaction) or directed ortho-metallation followed by iodination.

Conceptual Synthesis Workflow via Diazotization

A plausible and widely used method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary amine, followed by treatment with an iodide source. This approach offers high yields and regiochemical control.





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- To cite this document: BenchChem. [3,5-Difluoro-4-iodopyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1398516#3-5-difluoro-4-iodopyridine-chemical-properties>

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